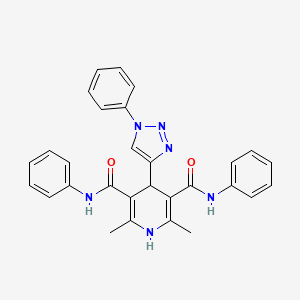
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with phenyl and triazole groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Triazole Group: The triazole moiety can be introduced via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.
Substitution with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving the use of phenyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced under specific conditions to modify the triazole or phenyl groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like phenyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Modified triazole or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound may bind to and inhibit the function of voltage-gated calcium channels, thereby reducing calcium influx into cells. This can lead to various physiological effects, such as vasodilation and reduced cardiac contractility.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker with a similar structure.
Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.
Uniqueness
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide is unique due to the presence of the triazole group, which may confer additional biological activity and specificity compared to other dihydropyridine derivatives. This structural feature can potentially enhance its interaction with molecular targets and improve its pharmacological profile.
Properties
Molecular Formula |
C29H26N6O2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2,6-dimethyl-3-N,5-N-diphenyl-4-(1-phenyltriazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C29H26N6O2/c1-19-25(28(36)31-21-12-6-3-7-13-21)27(24-18-35(34-33-24)23-16-10-5-11-17-23)26(20(2)30-19)29(37)32-22-14-8-4-9-15-22/h3-18,27,30H,1-2H3,(H,31,36)(H,32,37) |
InChI Key |
KOYIXVABXUOWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CN(N=N3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268763.png)
![4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268767.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12268783.png)
![({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12268786.png)
![7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268797.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268828.png)

![N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268845.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12268852.png)
